N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide in lab experiments are its potential anticancer and anti-inflammatory properties. However, the limitations of this compound are its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of this compound in more detail. Additionally, research can be conducted to develop more efficient synthesis methods for this compound and to improve its solubility in water.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential anticancer and anti-inflammatory properties make it a potential candidate for the development of therapeutic agents. However, further research is needed to fully understand its mechanism of action and to improve its solubility in water.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide can be achieved using various methods. One of the commonly used methods is the reaction of 2-amino-3-methylphenol with 2-chloro-4-ethoxybenzoic acid in the presence of a catalyst such as triethylamine. This reaction leads to the formation of this compound.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-3-28-20-12-11-15(13-17(20)24)22(27)25-18-9-6-7-16(14(18)2)23-26-19-8-4-5-10-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQPKCGFAOPLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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